molecular formula C17H15N3O2S B2875770 N-(2-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide CAS No. 721906-15-6

N-(2-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide

Cat. No. B2875770
M. Wt: 325.39
InChI Key: DYHINGXLKZCUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide, also known as MPTQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. MPTQ belongs to the quinazoline class of compounds and has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Analgesic Activity

The synthesis of compounds related to the quinazolinone ring structure has been explored due to their diverse biological activities. A study highlighted the significant analgesic activity of certain compounds, indicating their potential for further development as pain management solutions. These findings suggest the therapeutic potential of quinazolinone derivatives in analgesic drug development (Osarumwense Peter Osarodion, 2023).

Anticancer Applications

Several studies have focused on the synthesis and evaluation of quinazoline derivatives for anticancer applications. The anticancer compound CP-724,714, for example, was synthesized through various routes, including Sonagashira, Suzuki, and Heck couplings, highlighting the compound's potential in oncology (D. Ripin et al., 2005). Another study reported the synthesis of antitumor compound CP724,714, emphasizing its high purity and yield, which are critical for clinical applications (Wei Bang-guo, 2008).

Molecular Docking and Drug Design

Research on quinazoline derivatives also extends to molecular docking studies, which are essential for understanding the interaction between these compounds and biological targets. One study designed and synthesized 2-mercapto-3-phenethylquinazoline bearing anilide fragments, evaluating their antitumor activity through molecular docking, indicating their potential as EGFR-TK inhibitors (Ibrahim A. Al-Suwaidan et al., 2013).

Anxiolytic and Antidepressant Properties

Quinazoline derivatives have been studied for their potential anxiolytic and antidepressant properties. A study on the anxiosedative and antidepressant properties of ten original derivatives of α-[4-oxoquinazoline-3(4 H)-yl]carboxylic acids found promising psychotropic properties in specific compounds, suggesting further investigation into their therapeutic applications (Иван Николаевич Тюренков et al., 2013).

Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity

The development of novel quinazoline and acetamide derivatives for their anti-ulcerogenic and anti-ulcerative colitis activity has been a focus of recent research. Compounds showing promising curative activity against ulcer models without adverse effects on liver and kidney functions suggest the therapeutic potential of these derivatives in treating peptic ulcers and ulcerative colitis (F. Alasmary et al., 2017).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-22-15-9-5-4-8-14(15)20-16(21)10-23-17-12-6-2-3-7-13(12)18-11-19-17/h2-9,11H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHINGXLKZCUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide

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